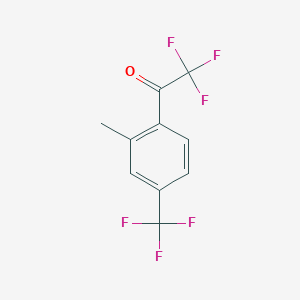
2,2,2-Trifluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone is a fluorinated aromatic ketone with significant potential in various scientific and industrial applications. The presence of trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable compound in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 2-methylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on a trifluoromethyl-substituted benzene ring with a trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Carboxylic acids from oxidation.
Alcohols from reduction.
Substituted derivatives from substitution reactions.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone is used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials with enhanced chemical and thermal stability.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, metabolism, or immune response.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone
2,2,2-Trifluoro-1-(2-(trifluoromethyl)phenyl)ethanone
Uniqueness: 2,2,2-Trifluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and stability compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
2,2,2-trifluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O/c1-5-4-6(9(11,12)13)2-3-7(5)8(17)10(14,15)16/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDXZCTXQWFCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
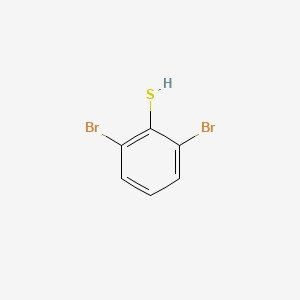
![tert-butyl N-[2-amino-1-(3-tert-butylphenyl)ethyl]carbamate](/img/structure/B8067237.png)
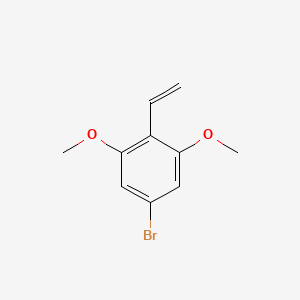
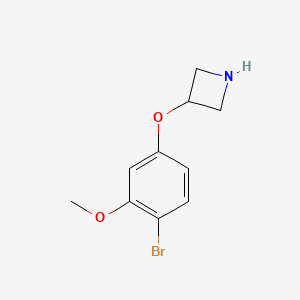
![1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic Acid](/img/structure/B8067259.png)



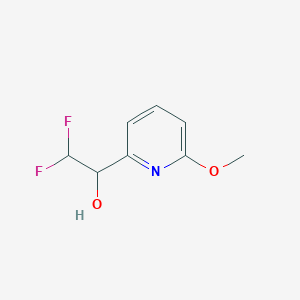
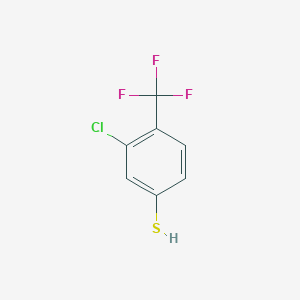
![[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanol](/img/structure/B8067319.png)
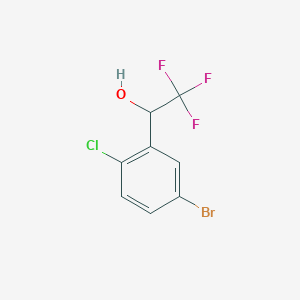
![3-[4-[(Trifluoromethyl)thio]phenyl]piperidine](/img/structure/B8067327.png)

